1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride
Description
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride (CAS: 2694735-14-1) is a fluorinated pyridine derivative with the molecular formula C₇H₇ClF₄N₂ and a molecular weight of 230.59 g/mol. Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. The primary amine group is attached to the 4-position of the pyridine ring, and the compound exists as a hydrochloride salt to enhance stability and solubility . The SMILES notation is Cl.NCc1cc(C(F)(F)F)ncc1F, reflecting its stereoelectronic configuration.
Properties
Molecular Formula |
C7H7ClF4N2 |
|---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-3-13-6(7(9,10)11)1-4(5)2-12;/h1,3H,2,12H2;1H |
InChI Key |
FVCAEWKQSLRWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Substitution on Pyridine Derivatives
Starting Material: 5-(Trifluoromethyl)-2-pyridyl derivatives, such as 5-(trifluoromethyl)-2-pyridyl methylamine.
Step 1: Synthesis of 5-(Trifluoromethyl)-2-pyridyl methylamine through nucleophilic substitution or amination of suitable pyridine intermediates.
Step 2: The key intermediate, 5-(trifluoromethyl)-2-pyridyl methylamine, can be prepared by reacting 5-(trifluoromethyl)-2-pyridyl halides (e.g., bromides or chlorides) with ammonia or primary amines under nucleophilic substitution conditions.
- A method involves reacting 5-(trifluoromethyl)-2-pyridyl halides with ammonia in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures (~80–120°C) to afford the desired methylamine derivative.
Alternative Route via Reductive Amination
Step 1: Synthesis of 5-(Trifluoromethyl)-2-pyridine-4-carbaldehyde.
Step 2: Reductive amination of this aldehyde with aqueous ammonia or primary amines using reducing agents like sodium cyanoborohydride or hydrogenation over catalysts.
- The synthesis of similar compounds has been achieved using reductive amination with high yields, employing conditions such as acetic acid as a catalyst in methanol or ethanol solvents.
Conversion to the Hydrochloride Salt
Once the free base, 5-fluoro-2-(trifluoromethyl)pyridin-4-yl)methanamine , is synthesized, it is converted into its hydrochloride salt via:
Method: Dissolving the amine in anhydrous ethanol or methanol, then bubbling dry hydrogen chloride gas into the solution or adding concentrated hydrochloric acid dropwise under stirring.
Isolation: The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum.
Note: The hydrochloride salt enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.
Specific Synthesis Protocols and Data
Data Tables Summarizing Key Parameters
Remarks on Method Selection and Optimization
- Choice of route depends on available starting materials and desired purity. Reductive amination tends to give higher yields and cleaner products.
- Reaction conditions such as temperature, solvent, and catalysts are critical for optimizing yield and purity.
- Safety considerations include handling of gaseous HCl and reactive intermediates under inert atmospheres.
Chemical Reactions Analysis
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of trifluoromethyl- and fluorine-substituted pyridinyl methanamine derivatives. Below is a detailed comparison with analogous compounds:
Structural Analogues and Their Properties
Key Observations
Substituent Position Effects: The position of the trifluoromethyl group significantly impacts molecular weight and electronic properties. For example, shifting the trifluoromethyl group from the 2-position (target compound) to the 4-position (1005515-26-3) reduces similarity to 0.94 .
Functional Group Variations :
- Replacing the methanamine group with an amide (e.g., 22245-86-9) or triazole (e.g., 1803581-13-6) alters hydrogen-bonding capacity and solubility .
- Hydrochloride salts (e.g., target compound vs. 164341-39-3) generally exhibit improved crystallinity and stability compared to free bases .
Molecular Weight Trends :
- The target compound (230.59 g/mol) is lighter than biphenyl analogues like 886457-35-8 (232.70 g/mol), reflecting the impact of aromatic ring additions on molecular weight .
Research Implications
The structural uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups at specific pyridine positions. These features are critical for optimizing pharmacokinetic properties, such as metabolic stability and membrane permeability, in drug discovery . Future studies should prioritize synthesizing derivatives with varying halogen substituents (e.g., chlorine or bromine) and evaluating their biological activity relative to this scaffold.
Biological Activity
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective.
- Molecular Formula : C7H8ClF4N
- Molecular Weight : 201.59 g/mol
- CAS Number : 1260663-77-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer pathways. The presence of the trifluoromethyl group increases lipophilicity, facilitating better membrane permeability and interaction with target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
-
Inhibition of Enzymatic Activity :
- It has been shown to inhibit specific enzymes involved in neurotransmitter regulation, which could be beneficial in treating neurological disorders.
- For example, studies have demonstrated that similar trifluoromethyl-substituted compounds can inhibit serotonin uptake by enhancing binding affinity to serotonin transporters .
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- IC50 values for related compounds suggest that they can effectively reduce viability in cancer cells at low micromolar concentrations .
- Anti-inflammatory Properties :
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Q & A
Basic Questions
What are the preferred synthetic routes for 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride?
The synthesis typically involves a reductive amination strategy. A common method starts with 5-fluoro-2-(trifluoromethyl)isonicotinaldehyde, which is reacted with ammonia or ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The resulting amine is then treated with HCl to form the hydrochloride salt. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions, such as over-reduction of the pyridine ring .
How is the molecular structure of this compound characterized in research settings?
Key techniques include:
- NMR Spectroscopy : H and F NMR confirm the position of fluorine and trifluoromethyl groups. The methanamine proton appears as a singlet near δ 3.8–4.2 ppm.
- X-ray Crystallography : Resolves the spatial arrangement of substituents on the pyridine ring and hydrogen-bonding interactions in the hydrochloride salt.
- Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak at m/z 255.06 for C8H8F4N2) .
What biological targets or mechanisms are associated with this compound?
The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making the compound a candidate for targeting central nervous system (CNS) receptors or enzymes. Preliminary studies suggest interactions with serotonin (5-HT) or dopamine receptors, though specific binding affinities require validation via radioligand displacement assays or surface plasmon resonance (SPR) .
Advanced Research Questions
How can researchers optimize reaction yield and purity in large-scale synthesis?
Continuous flow reactors (CFRs) improve scalability by maintaining precise control over reaction parameters (e.g., residence time, temperature). For example, a CFR setup with immobilized catalysts (e.g., palladium on carbon) can reduce byproduct formation during reductive amination. Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) enhances purity to >98% .
What computational approaches are used to predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier (BBB) permeability using lipid bilayer systems.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sites of metabolic oxidation (e.g., CYP450 interactions).
- QSAR Models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using datasets from analogs like 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride .
How do structural modifications (e.g., substituent position) influence biological activity?
A comparative study of analogs reveals:
What advanced analytical methods resolve contradictory data in biological assays?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy to distinguish true receptor interactions from nonspecific binding.
- Cryo-Electron Microscopy (Cryo-EM) : Visualizes compound-receptor complexes at near-atomic resolution.
- High-Resolution LC-MS/MS : Identifies oxidative metabolites in hepatocyte incubations to clarify discrepancies in metabolic stability .
How can researchers address variability in compound stability under physiological conditions?
Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C reveal:
- Degradation Pathway : Hydrolysis of the methanamine group at acidic pH (t1/2 = 2.3 hours in SGF).
- Mitigation Strategy : Co-crystallization with cyclodextrins or formulation as a prodrug (e.g., carbamate derivatives) enhances stability .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions (e.g., THF or DMF) to prevent hydrolysis of intermediates.
- Biological Assays : Include positive controls (e.g., known 5-HT2A antagonists) and validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1).
- Data Interpretation : Use multivariate analysis to account for substituent electronic effects (Hammett σ values) and steric parameters (Taft constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
